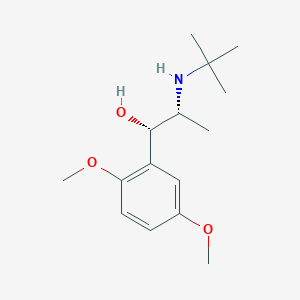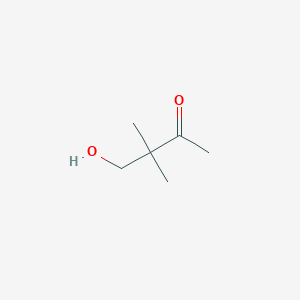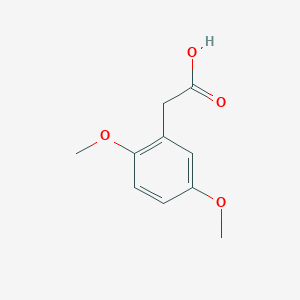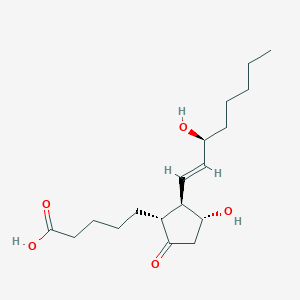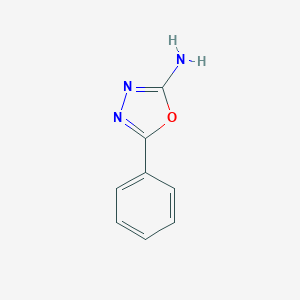
5-Phenyl-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
5-Phenyl-1,3,4-oxadiazol-2-amine is a complex with the molecular formula C8H7N3O . The C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring by 13.42° . In the crystal, molecules are linked via N-H⋯N hydrogen bonds, forming double-stranded chains propagating along [010] .
Synthesis Analysis
The synthesis of 5-phenyl-1,3,4-oxadiazol-2-amine involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by basification of the product with potassium hydroxide .Molecular Structure Analysis
The molecular structure of 5-phenyl-1,3,4-oxadiazol-2-amine is characterized by almost identical C-O and C=N bond lengths in the oxadiazole ring . The phenyl ring is inclined to the planar oxadiazole ring .Chemical Reactions Analysis
5-phenyl-1,3,4-oxadiazol-2-amine can undergo complexation with a ruthenium (II) precursor, selectively at the more basic nitrogen atom of the oxadiazole ring .Physical And Chemical Properties Analysis
5-Phenyl-1,3,4-oxadiazol-2-amine has a molecular weight of 161.17 . The C-O bond lengths are 1.369 and 1.364 Å, and the C=N bond lengths are 1.285 and 1.289 Å .Applications De Recherche Scientifique
Antiviral Applications
5-Phenyl-1,3,4-oxadiazol-2-amine has been used in the synthesis of honokiol derivatives, which have shown potential as viral entry inhibitors against SARS-CoV-2 . In a SARS-CoV-2 pseudovirus model, all honokiol derivatives were examined for their antiviral entry activities .
Anticancer Applications
Compounds containing 1,3,4-oxadiazole moiety, such as 5-Phenyl-1,3,4-oxadiazol-2-amine, have been found to exhibit anticancer properties . This makes them a subject of interest in the field of medicinal chemistry .
Antibacterial Applications
5-Phenyl-1,3,4-oxadiazol-2-amine, as part of the 1,3,4-oxadiazole group, has shown antibacterial properties . This makes it a potential candidate for the development of new antibacterial agents .
Antifungal Applications
The 1,3,4-oxadiazole group, which includes 5-Phenyl-1,3,4-oxadiazol-2-amine, has demonstrated antifungal properties . This suggests its potential use in the treatment of fungal infections .
Analgesic and Anti-inflammatory Applications
Compounds containing 1,3,4-oxadiazole moiety, such as 5-Phenyl-1,3,4-oxadiazol-2-amine, have been found to exhibit analgesic and anti-inflammatory properties . This makes them a subject of interest in the development of pain and inflammation management drugs .
Anticonvulsant Applications
5-Phenyl-1,3,4-oxadiazol-2-amine, as part of the 1,3,4-oxadiazole group, has shown anticonvulsant properties . This suggests its potential use in the treatment of seizure disorders .
Antihypertensive Applications
The 1,3,4-oxadiazole group, which includes 5-Phenyl-1,3,4-oxadiazol-2-amine, has demonstrated antihypertensive effects . This makes it a potential candidate for the development of new antihypertensive agents .
Anti HIV Applications
Compounds containing 1,3,4-oxadiazole moiety, such as 5-Phenyl-1,3,4-oxadiazol-2-amine, have been found to exhibit anti HIV properties . This makes them a subject of interest in the field of antiretroviral drug development .
Mécanisme D'action
Target of Action
Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Mode of Action
It is known that 1,3,4-oxadiazoles interact with their targets through various chemical reactions, contributing to their wide range of pharmacological activities .
Biochemical Pathways
It is known that 1,3,4-oxadiazoles can interfere with several pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Result of Action
Compounds containing the 1,3,4-oxadiazole unit have shown a broad spectrum of biological activities, suggesting that they may have multiple cellular and molecular effects .
Orientations Futures
The future directions for 5-phenyl-1,3,4-oxadiazol-2-amine could involve further exploration of its biological activities and potential applications in medicinal chemistry. Its derivatives have shown promise in various areas, including as potential inhibitors of AChE and BChE , which could be of interest for future research.
Propriétés
IUPAC Name |
5-phenyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSFYCBGVMWPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167087 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3,4-oxadiazol-2-amine | |
CAS RN |
1612-76-6 | |
| Record name | 2-Amino-5-phenyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1612-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1612-76-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-phenyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is the structure of 5-phenyl-1,3,4-oxadiazol-2-amine characterized?
A2: The crystal structure of 5-phenyl-1,3,4-oxadiazol-2-amine reveals key structural features []:
- Bond Lengths: The C-O and C=N bond lengths within the oxadiazole ring are nearly identical, despite the different substituents attached [].
- Planarity: The phenyl ring and the oxadiazole ring show a slight inclination of 13.42° relative to each other [].
- Hydrogen Bonding: In the crystal structure, molecules interact via N-H⋯N hydrogen bonds, forming chains along a specific axis [].
Q2: How can 5-phenyl-1,3,4-oxadiazol-2-amine be used in medicinal chemistry?
A3: The research highlights the potential of using 5-phenyl-1,3,4-oxadiazol-2-amine as a building block for novel α-aminophosphonates and α-aminophosphonic acids []. These compounds, derived from 5-phenyl-1,3,4-oxadiazol-2-amine through reactions with aromatic aldehydes and phosphorus reagents, demonstrate potential as antiviral agents, specifically virucidal agents []. Further modifications and investigations into their structure-activity relationships could lead to compounds with improved antiviral profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




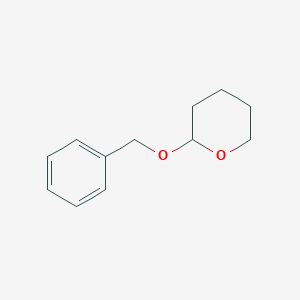

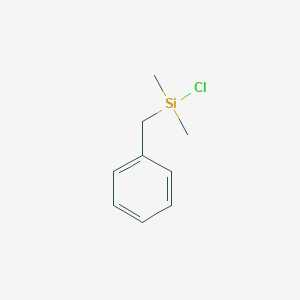



![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)
